Einecs 279-706-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 279-706-8 is a chemical substance listed in the European Union’s inventory of commercially available chemicals. Compounds in EINECS often serve as industrial intermediates, solvents, or functional additives, but their exact applications depend on their structural and functional properties.

Properties

CAS No. |

81207-65-0 |

|---|---|

Molecular Formula |

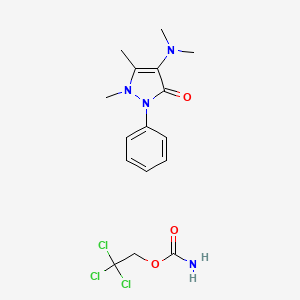

C16H21Cl3N4O3 |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethyl carbamate |

InChI |

InChI=1S/C13H17N3O.C3H4Cl3NO2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;4-3(5,6)1-9-2(7)8/h5-9H,1-4H3;1H2,(H2,7,8) |

InChI Key |

ONVPEZZSGOLJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C(C(Cl)(Cl)Cl)OC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 279-706-8 involves the reaction of 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one with 2,2,2-trichloroethyl carbamate in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Einecs 279-706-8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Einecs 279-706-8 has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 279-706-8 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 279-706-8, a comparative analysis is conducted using structurally or functionally analogous compounds. Key parameters include molecular descriptors (e.g., Tanimoto similarity), physicochemical properties, and toxicological profiles. Below is a detailed comparison framework:

Table 1: Structural and Functional Similarity Analysis

Key Findings :

Structural Analogues: Isoquinoline derivatives (e.g., CAS 61563-43-7, 7159-36-6) share ≥70% 2D structural similarity with this compound, as determined by PubChem fingerprints . Ethyl isoquinoline-7-carboxylate (CAS 407623-83-0) introduces an ester group, altering polarity and bioavailability compared to carboxylic acid derivatives .

Toxicological Divergence: Despite structural similarities, toxicity varies significantly. Isoquinoline-4-carboxylic acid (CAS 7159-36-6) shows high acute toxicity (LD₅₀: 150 mg/kg), while ethyl derivatives (e.g., CAS 407623-83-0) are less toxic, likely due to metabolic deactivation of the ester group .

Regulatory Implications :

- EINECS substances with structural analogs in REACH Annex VI (e.g., 1,387 labeled compounds) can leverage read-across predictions for hazard assessment. For example, a small labeled dataset can predict toxicity for 33,000 EINECS substances via RASAR (Read-Across Structure Activity Relationships) models .

Methodological Considerations

- Similarity Metrics : Tanimoto coefficients ≥70% on 2D fingerprints were used to identify analogs, ensuring chemical space coverage while minimizing false positives .

- Data Sources : PubChem, ECHA’s EINECS database, and REACH Annex VI data were cross-referenced for consistency .

- Limitations : Absence of explicit structural data for this compound necessitates reliance on proxy compounds, introducing uncertainty in property extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.